AMMONIUM TARTRATE

Übersicht

Beschreibung

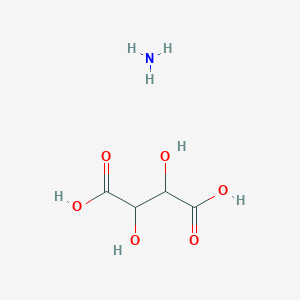

Ammonium tartrate (C₄H₁₂N₂O₆), the ammonium salt of tartaric acid, is a crystalline compound widely utilized in biochemical, industrial, and analytical applications. It exists in enantiomeric forms (D- and L-), with the L-(+)-isomer being predominant in commercial use . Key properties include:

- Solubility: Highly soluble in water (≈50 g/100 mL at 20°C), facilitating its use in aqueous solutions.

- Applications: Serves as a nitrogen source in microbial culture media , a matrix-assisted additive in mass spectrometry (MS) , and a dosimeter in electron paramagnetic resonance (EPR) radiation detection .

- Safety: Classified as non-toxic under standard handling conditions but may cause irritation upon prolonged exposure .

Vorbereitungsmethoden

Neutralization Reaction Method

The most direct synthesis involves neutralizing tartaric acid with ammonium carbonate or hydroxide. Tartaric acid (), a dicarboxylic acid, reacts stoichiometrically with ammonium carbonate () in aqueous solution:

4\text{H}6\text{O}6 + \text{(NH}4\text{)}2\text{CO}3 \rightarrow \text{(NH}4\text{)}2\text{C}4\text{H}4\text{O}6 + \text{CO}2 + \text{H}_2\text{O}

Key steps include:

-

Dissolving tartaric acid in deionized water at 60–70°C.

-

Gradually adding ammonium carbonate to avoid excessive foaming from release .

-

Adjusting the pH to 6–7 with ammonium hydroxide () to ensure complete proton transfer .

-

Evaporating the solution under reduced pressure to obtain colorless crystals .

Optimization Considerations :

Diamine-Tartaric Acid Condensation Method

Chiral this compound salts are synthesized by condensing tartaric acid with diamines. For example, (1R,2R)-1,2-diaminocyclohexane reacts with L-tartaric acid to form enantiopure crystals :

4\text{H}6\text{O}6 + \text{C}6\text{H}{14}\text{N}2 \rightarrow \text{(NH}4\text{)}2\text{C}4\text{H}4\text{O}6 + 2 \text{H}2\text{O}

Procedure :

-

Reflux (±)-trans-1,2-diaminocyclohexane (1.0 mmol) with L-tartaric acid (1.0 mmol) in water (0.03 M) at 90°C .

-

Cool the solution to room temperature, then incubate at 4°C for 12 hours to precipitate crystals .

Applications :

Metathesis Reaction Using Calcium Tartrate

A two-step metathesis process isolates this compound from calcium tartrate intermediates :

Step 1: Calcium Tartrate Precipitation

4\text{H}6\text{O}6 + \text{Ca(CH}3\text{COO)}2 \rightarrow \text{CaC}4\text{H}4\text{O}6 + 2 \text{CH}_3\text{COOH}

-

Combine 20 mL of 5 g/L L(+)-tartaric acid with 20 mL of 6.126 g/L D(−)-ammonium tartrate .

-

Add 6 mL of calcium acetate (10 g Ca²⁺/L) to precipitate calcium (±)-tartrate .

Step 2: Ion Exchange

4\text{H}4\text{O}6 + \text{(NH}4\text{)}2\text{CO}3 \rightarrow \text{(NH}4\text{)}2\text{C}4\text{H}4\text{O}6 + \text{CaCO}3

-

React calcium tartrate with ammonium carbonate in water.

-

Filter insoluble and evaporate the filtrate to yield this compound .

Yield : ~340 mg per 40 mL initial solution .

Purification and Crystallization Techniques

Recrystallization

This compound is recrystallized from water or ethanol to remove impurities:

Sublimation

For high-purity applications (e.g., chromatography), sublimation at 120°C under 0.1 mbar removes volatile contaminants .

Physicochemical Properties Relevant to Synthesis

Applications and Method Selection

Analytical Reagents

Protein Chromatography

-

Metathesis-derived this compound is used in hydrophobic interaction chromatography (HIC) for its MS-compatibility .

Chiral Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: AMMONIUM TARTRATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce tartaric acid derivatives.

Reduction: Reduction reactions can convert it into different tartrate salts.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various tartrate salts and derivatives, which are used in different chemical applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cell Culture

Ammonium tartrate is utilized in cell culture as a nitrogen source and has been shown to enhance the growth of various microorganisms. For instance, it has been used to culture the white rot fungus Phanerochaete chrysosporium, which is known for its ability to produce quinones, essential for bioremediation processes . Additionally, research indicates that this compound improves protoplast survival in Physcomitrella patens, a model organism for plant biology .

Chromatography

In chromatography, this compound serves as a buffer component. It is particularly effective in ion exchange chromatography where it helps to maintain pH stability and ionic strength during the separation of biomolecules . Its role as a displacement agent has been demonstrated in matrix-assisted laser desorption/ionization (MALDI) techniques, enhancing the analysis of modified oligonucleotides .

Dosimetry Research

this compound has been explored in electron spin resonance (ESR) dosimetry. Studies have shown that it can serve as a more sensitive standard than L-alanine for high-dose radiation determinations. This application is crucial in radiation protection and medical physics, where accurate dose measurements are essential .

Comparative Data Table

Case Study 1: Enhanced Enzyme Production

A study investigated the effects of various nitrogen sources on the production of extracellular cellulolytic enzymes by Nectria catalinensis. This compound was found to significantly enhance enzyme activity compared to other nitrogen sources, indicating its potential utility in biotechnological applications focused on biomass degradation .

Case Study 2: Protoplast Survival

Research on Physcomitrella patens showed that media containing 2.5 mM this compound resulted in higher protoplast survival rates during regeneration experiments. This finding supports its use as an additive in plant tissue culture protocols aimed at genetic transformation and regeneration .

Case Study 3: Radiation Dosimetry

In dosimetry research, this compound was tested alongside gadolinium compounds to assess its effectiveness in ESR dosimeters exposed to radiation beams. Results indicated that incorporating this compound improved sensitivity and accuracy in measuring absorbed doses of ionizing radiation, making it valuable in both clinical and research settings .

Wirkmechanismus

The mechanism by which ammonium [R-(R*,R*)]-tartrate exerts its effects involves its ability to form diastereomeric salts with chiral compounds. This property allows it to separate enantiomers effectively. The molecular targets include various chiral centers in organic molecules, and the pathways involved are primarily related to stereochemical interactions .

Vergleich Mit ähnlichen Verbindungen

Ammonium Tartrate vs. Alanine in Radiation Dosimetry

This compound demonstrates superior performance to alanine in EPR dosimetry, particularly for low-dose radiation detection (Table 1):

| Parameter | This compound | Alanine |

|---|---|---|

| Sensitivity (Gy⁻¹) | 1.84× higher | Baseline |

| Detection Limit (Gy) | 0.57 | 1.46 |

| Uncertainty (1–50 Gy range) | 2–5% | 5–10% |

| Radical Stability | High | Moderate |

Table 1: Dosimetric comparison between this compound and alanine .

this compound’s enhanced sensitivity arises from its higher radical yield post-irradiation and superior signal resolution . Blending it with gadolinium oxide (Gd₂O₃) further amplifies sensitivity by 2×, enabling detection of doses as low as 1 Gy .

Comparison with Other Tartrate Salts

Sodium, Potassium, and Calcium Tartrates

- Sodium Tartrate : Primarily used as a food additive (e.g., emulsifier in sherbet) and buffering agent. Unlike this compound, it lacks nitrogen, limiting its utility in microbial growth media .

- Potassium Tartrate : Employed in baking as a yeast substitute. Its lower solubility (≈12 g/100 mL) restricts its use in high-concentration aqueous systems .

- Calcium Tartrate : Functions as a preservative in confectioneries. Its insolubility in water contrasts with this compound’s high solubility, making it unsuitable for analytical or microbial applications .

Antimony Potassium Tartrate

- Structure : Contains antimony(III), imparting toxicity (unlike this compound). Used historically as an emetic (“tartar emetic”) .

- Reactivity : Forms stable complexes with transition metals, whereas this compound dissociates readily in solution, enhancing its utility in protein separation and crystallization .

Microbial Metabolite Production

- Fusarium solani: this compound (4.6–9.2 g/L) in sucrose media increases fusarubin production (up to 287 mg/L), though excessive levels inhibit yield.

- Cunninghamella sp.: Optimal lipid and gamma-linolenic acid (GLA) production occurs at 1 g/L this compound, whereas biomass production requires 3 g/L .

Protein Separation

This compound outperforms sodium/potassium tartrates in hydrophobic interaction chromatography (HIC) due to its position in the Hofmeister series, enhancing protein retention and MS compatibility .

Key Research Findings

- Dosimetry : this compound’s linear dose-response (1–50 Gy) and low uncertainty make it ideal for clinical and environmental radiation monitoring .

- Fungal Growth Modulation: Regulates caulonema-chloronema transitions in Physcomitrella patens via PpRALF gene interactions, with knockout mutants showing altered growth rates on this compound-enriched media .

- Synthetic Chemistry: Fails to incorporate into inorganic clusters (e.g., decavanadates), highlighting its role as a counterion rather than a structural component .

Biologische Aktivität

Ammonium tartrate, the diammonium salt of tartaric acid, is a compound with a molecular formula of and a molar mass of 184.15 g/mol. It appears as a white crystalline powder that is hygroscopic and soluble in water, forming mildly acidic solutions. This compound has garnered attention for its diverse biological activities, particularly in biochemical research and applications.

Properties and Applications

Chemical Properties:

- Solubility: Approximately 63 g/L at 15°C.

- pH Range: Mildly acidic, typically between 6.0 to 7.5 at 25°C.

- Reactivity: Releases ammonia upon exposure to air, which can influence its biological interactions.

Biological Applications:

- Protein Crystallization: this compound is widely used as a precipitant in protein crystallization processes, particularly in X-ray crystallography. It aids in forming crystals suitable for structural analysis, which is crucial for understanding protein functions and drug development .

- Buffering Agent: It serves as a biological buffer, maintaining stable pH levels essential for various enzymatic reactions and biochemical processes.

- Chelating Agent: The compound can chelate metal ions, preventing interference in biochemical reactions, which is beneficial in various laboratory settings.

Research Findings

Recent studies have highlighted the effectiveness of this compound in different biochemical methodologies:

- Mass Spectrometry Compatibility: Research indicates that this compound can be used as a compatible salt for hydrophobic interaction chromatography (HIC), providing comparable separation performance to traditional salts like ammonium sulfate. This compatibility allows for effective high-resolution protein separation without the issues associated with nonvolatile salts .

- Protein Structural Analysis: In structural biology, this compound has been evaluated for its role in optimizing crystallization conditions to improve the quality of protein crystals for X-ray diffraction studies.

Case Studies

Case Study 1: Protein Separation Techniques

A study demonstrated the use of this compound in a two-dimensional chromatographic method combining HIC and reverse phase chromatography (RPC). This approach achieved high-resolution separation of intact proteins from complex cell lysates, showcasing the compound's utility in proteomics .

Case Study 2: Buffering Capacity in Biochemical Reactions

Another investigation focused on the buffering capacity of this compound in maintaining optimal pH levels during enzyme assays. The results indicated that it effectively stabilized pH fluctuations, enhancing enzyme activity and reliability of experimental outcomes.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds derived from tartaric acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Used in protein crystallization and as a buffer | |

| Potassium Tartrate | Commonly used as a food stabilizer | |

| Sodium Tartrate | Utilized in biochemistry for buffer solutions | |

| Calcium Tartrate | Dietary supplement providing calcium ions | |

| Magnesium Tartrate | Used as a laxative and provides magnesium ions |

Safety and Handling

This compound is generally considered low-hazard; however, it can cause mild skin and eye irritation upon contact. Inhalation may irritate the respiratory tract . Proper handling precautions include using personal protective equipment (PPE) such as gloves and safety goggles.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of ammonium tartrate critical for experimental design?

this compound (C₄H₁₂N₂O₆) has a refractive index of 1.561 (for ammonium hydrogen tartrate) , which is essential for optical studies. Its solubility in water and stability under varying pH conditions (e.g., in buffer solutions for gravimetric titrations) must be characterized before designing dissolution or crystallization experiments . Methodologically, differential scanning calorimetry (DSC) and UV-Vis spectroscopy are recommended to assess thermal behavior and light absorption profiles.

Q. How can researchers verify the purity of this compound for analytical applications?

Purity assessment requires a combination of techniques:

- HPLC : To detect organic impurities using a polar organic phase (e.g., ammonium acetate buffer) .

- Gravimetric analysis : Precipitate tartrate ions with calcium chloride and compare mass ratios to theoretical values .

- Karl Fischer titration : Quantify water content, critical for hygroscopic compounds like this compound .

Q. What are the best practices for preparing this compound solutions with precise molarity?

Dissolve the compound in deionized water at 25°C, accounting for its solubility (e.g., 158 mg/mL for ammonium carbonate analogs ). Use pH-adjusted solvents (e.g., ammonium hydroxide) to stabilize tartrate ions. Calibrate conductivity meters or refractometers to validate concentration .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound salts?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, (+)-Na[NH₄][C₄H₄O₆]·4H₂O crystallizes in the orthorhombic system (space group P2₁2₁2₁, Z=4) with lattice parameters a = 12.1739 Å, b = 14.4129 Å, c = 6.2352 Å . Refinement using least-squares methods (R-factor <0.05) reveals hydrogen-bonding networks, which differ between enantiomers and impact solubility .

Q. How do this compound concentrations influence biodegradation experimental outcomes in fungal studies?

In Trametes versicolor and Rhizoscyphus ericae models, this compound serves as a nitrogen source. Vary its concentration (e.g., 0.1–1.0 g/L) against glucose and target analytes (e.g., neomycin) to isolate metabolic effects. Monitor degradation kinetics via LC-MS and control pH to avoid ammonium-to-ammonia shifts, which alter fungal activity .

Q. What methodological challenges arise when using this compound in complexometric titrations?

this compound can interfere with metal-chelation equilibria. To mitigate this:

- Optimize pH with ammonium hydroxide (e.g., 8.5–9.5) to stabilize EDTA-metal complexes .

- Use a Box-Behnken experimental design to evaluate robustness, testing variables like tartrate concentration (1 mol/L) and buffer volume .

- Validate with standard reference materials (SRMs) to ensure precision (<2% RSD) .

Q. How does the hydrogen-bonding network in this compound crystals affect its reactivity?

SCXRD data show that enantiomeric forms exhibit distinct hydrogen-bonding patterns. For example, the (+)-form (1a) has extensive lattice water-mediated H-bonds, enhancing stability, while the racemic form (1b) has weaker interactions, leading to higher solubility . Computational modeling (DFT or MD simulations) can predict proton-transfer pathways and reaction energetics.

Q. Methodological Considerations

- Contradictions in Data : Refractive index values may vary between this compound forms (e.g., neutral vs. hydrogen tartrate). Always cross-reference with XRD or NMR data .

- Synthesis Protocols : Avoid methods involving incompatible reagents (e.g., strong oxidizers) listed in CPVC compatibility guides .

- Safety : Use fume hoods when handling powdered this compound to prevent inhalation risks .

Eigenschaften

CAS-Nummer |

14307-43-8 |

|---|---|

Molekularformel |

C4H12N2O6 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

azane;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3 |

InChI-Schlüssel |

NGPGDYLVALNKEG-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N |

Siedepunkt |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Dichte |

1.601 g/cu cm |

Key on ui other cas no. |

3095-65-6 |

Physikalische Beschreibung |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Verwandte CAS-Nummern |

3095-65-6 |

Löslichkeit |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Dampfdruck |

7.1X10-16 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.